4-(4-methylbenzyl)-1H-pyrazole-3,5-diamine

Cyclin-Dependent Kinase Inhibition Anticancer Kinase Selectivity

4-(4-Methylbenzyl)-1H-pyrazole-3,5-diamine (CAS 109547-61-7) is a heterocyclic organic compound belonging to the 3,5-diaminopyrazole class, characterized by a 4-methylbenzyl substituent at the pyrazole 4-position. With the molecular formula C₁₁H₁₄N₄ and a molecular weight of 202.26 g/mol , this compound features multiple nucleophilic and electrophilic centers that facilitate derivatization, making it a versatile building block for the synthesis of more complex heterocyclic systems, including pyrazolo[1,5-a]pyrimidines.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
CAS No. 109547-61-7
Cat. No. B3212113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methylbenzyl)-1H-pyrazole-3,5-diamine
CAS109547-61-7
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2=C(NN=C2N)N
InChIInChI=1S/C11H14N4/c1-7-2-4-8(5-3-7)6-9-10(12)14-15-11(9)13/h2-5H,6H2,1H3,(H5,12,13,14,15)
InChIKeyYISMUTXHXRJKES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylbenzyl)-1H-pyrazole-3,5-diamine (CAS 109547-61-7): 3,5-Diaminopyrazole Scaffold with 4-Methylbenzyl Substitution


4-(4-Methylbenzyl)-1H-pyrazole-3,5-diamine (CAS 109547-61-7) is a heterocyclic organic compound belonging to the 3,5-diaminopyrazole class, characterized by a 4-methylbenzyl substituent at the pyrazole 4-position. With the molecular formula C₁₁H₁₄N₄ and a molecular weight of 202.26 g/mol [1], this compound features multiple nucleophilic and electrophilic centers that facilitate derivatization, making it a versatile building block for the synthesis of more complex heterocyclic systems, including pyrazolo[1,5-a]pyrimidines .

Why 4-(4-Methylbenzyl)-1H-pyrazole-3,5-diamine Cannot Be Substituted with Other 3,5-Diaminopyrazoles


The 4-position substituent is a critical determinant of biological activity and synthetic utility within the 3,5-diaminopyrazole class. Direct comparative studies reveal that while 4-arylazo-3,5-diamino-1H-pyrazoles exhibit potent cyclin-dependent kinase (CDK) inhibitory activity (e.g., CAN508) , structurally analogous 4-benzyl-1H-pyrazole-3,5-diamines—including the target compound bearing a 4-methylbenzyl group—show no significant CDK inhibitory activity [1]. This fundamental difference in pharmacophore recognition renders these subclasses non-interchangeable. Furthermore, the target compound serves as a distinct synthetic intermediate in the construction of 2-thioxo-pyrazolo[1,5-a][1,3,5]triazin-4-ones with mixed-type thymidine phosphorylase (TP) inhibition profiles, a divergent application not accessible to the unsubstituted or arylazo-bearing analogs .

4-(4-Methylbenzyl)-1H-pyrazole-3,5-diamine: Quantitative Differentiation Evidence vs. Comparators


CDK Inhibitory Activity: 4-Benzyl vs. 4-Arylazo-3,5-diaminopyrazole Subclasses

While 4-arylazo-3,5-diamino-1H-pyrazoles, such as CAN508 (compound 31b), exhibit potent CDK9-cyclin T1 inhibitory activity and significant antiproliferative effects in HT-29 colorectal cancer cells , the 4-benzyl-1H-pyrazole-3,5-diamine subclass—including the target compound 4-(4-methylbenzyl)-1H-pyrazole-3,5-diamine—was evaluated for CDK inhibition and found to have no significant activity [1]. This negative selectivity represents a critical differentiation point.

Cyclin-Dependent Kinase Inhibition Anticancer Kinase Selectivity

Thymidine Phosphorylase Inhibitor Derivatization Yield and Inhibitory Potency Benchmark

In a series of 2-thioxo-pyrazolo[1,5-a][1,3,5]triazin-4-ones synthesized from 4-(4-substituted benzyl)-1H-pyrazole-3,5-diamines (including the target compound as a representative precursor), all analogues conferred TP inhibitory activity comparable or superior to the positive control 7-deazaxanthine (7-DX), which exhibited an IC₅₀ of 42.63 μM. The most promising inhibitors from this series (compounds 3c and 4a) demonstrated mixed-type enzyme inhibition .

Thymidine Phosphorylase Inhibition Antiangiogenic Mixed-Type Enzyme Inhibition

Synthetic Accessibility and Derivatization Yield: Suzuki-Miyaura Route vs. Traditional Cycloaddition

A general and efficient synthetic route to 4-substituted-1H-pyrazole-3,5-diamines via Suzuki-Miyaura coupling and iron-catalyzed reduction was developed to access derivatives with aryl, heteroaryl, or styryl groups—compounds otherwise relatively difficult to prepare via traditional Knoevenagel condensation/hydrazine cycloaddition methods [1]. While the target compound is typically accessed via benzylmalononitrile intermediates reacting with hydrazine [2], the newer catalytic methodology enables broader structural diversification at the 4-position for SAR exploration.

Synthetic Methodology Building Block Utility Iron-Catalyzed Reduction

Regioisomeric Differentiation: 3,5-Diamino vs. 4,5-Diamino Pyrazole Substitution Patterns

The target compound exists as a 3,5-diamino regioisomer, whereas closely related 4,5-diamino-1-(4-methylbenzyl)-1H-pyrazole (a positional isomer) and its sulfate salt are established ingredients in permanent and semi-permanent hair coloring products [1][2]. This regioisomeric distinction fundamentally alters hydrogen-bonding capacity and reactivity, with the 4,5-diamino isomer being commercially deployed in cosmetic formulations.

Regioisomerism Hair Dye Chemistry Formulation Development

4-(4-Methylbenzyl)-1H-pyrazole-3,5-diamine: Evidence-Based Research and Industrial Application Scenarios


Synthetic Intermediate for Thymidine Phosphorylase (TP) Inhibitor Development

This compound serves as a key precursor for the synthesis of 2-thioxo-pyrazolo[1,5-a][1,3,5]triazin-4-ones, a class of mixed-type thymidine phosphorylase inhibitors with antiangiogenic potential . The resulting derivatives demonstrate TP inhibitory activity comparable to or better than the positive control 7-deazaxanthine (IC₅₀ = 42.63 μM) and have been shown to attenuate angiogenic markers MMP-9 and VEGF in MDA-MB-231 breast cancer cells at sublethal concentrations . Research programs focused on antiangiogenic therapy, particularly in oncology, represent the highest-evidence application for this building block.

Pyrazolo[1,5-a]pyrimidine Library Construction via Cyclocondensation

4-Benzyl-1H-pyrazole-3,5-diamines, including the target compound, react readily with α,β-unsaturated nitriles and other electrophilic partners to yield pyrazolo[1,5-a]pyrimidine derivatives [1]. This scaffold is a privileged structure in medicinal chemistry with applications spanning kinase inhibition, antimicrobial agent development, and adenosine receptor modulation. The target compound offers a specific substitution pattern (4-methylbenzyl) that can be systematically varied for structure-activity relationship (SAR) exploration.

Bis(pyrazolo[1,5-a]pyrimidine) Antibacterial Agent Synthesis

4-(4-Substituted benzyl)-1H-pyrazole-3,5-diamines, including the target compound, have been utilized in the synthesis of bis(pyrazolo[1,5-a]pyrimidines) linked to different spacers . Reactions with bis(enaminones) in pyridine at reflux temperature for 5–7 hours yield products in 80–90% yields that exhibit broad-spectrum antibacterial activity against six different bacterial strains, with potential application as MurB inhibitors . This represents a validated synthetic application with demonstrated biological outcomes.

Negative Control for CDK Kinase Inhibitor Screening Programs

Given the established finding that 4-benzyl-1H-pyrazole-3,5-diamines show no significant CDK inhibitory activity—in stark contrast to the potent 4-arylazo analogs like CAN508 —this compound can serve as a structurally matched negative control in kinase inhibitor screening cascades. For research groups studying the 3,5-diaminopyrazole pharmacophore in CDK inhibition, this compound provides a valuable tool for validating assay specificity and confirming that observed activity is substitution-dependent rather than scaffold-driven.

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